molecular formula C17H19N5O6S2 B134052 Cefcapene CAS No. 135889-00-8

Cefcapene

Cat. No.: B134052
CAS No.: 135889-00-8
M. Wt: 453.5 g/mol
InChI Key: HJJRIJDTIPFROI-NVKITGPLSA-N
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Mechanism of Action

Target of Action

Cefcapene, like other cephalosporins, primarily targets the penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall . PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and reshaping the cell wall during growth and division .

Mode of Action

This compound binds to and inactivates the PBPs, which results in the inhibition of cell wall synthesis . This interaction with its targets leads to changes in the bacterial cell wall, disrupting its integrity and leading to bacterial cell death .

Biochemical Pathways

The interference with peptidoglycan synthesis inhibits bacterial growth and leads to cell death .

Pharmacokinetics

This compound is an ester-type oral cephem antibiotic . After oral administration, it is hydrolyzed by esterases during absorption, and the drug is distributed in the circulating blood . The pharmacokinetic parameters such as AUClast and Cmax were calculated in a study, and the results showed that the test and reference products met the regulatory criteria for bioequivalence in healthy volunteers .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of bacterial cell wall synthesis. This disruption leads to a loss of cell wall integrity, which ultimately results in bacterial cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of beta-lactamases in the bacterial environment can impact the effectiveness of this compound . This compound is stable in the presence of a variety of beta-lactamases, including penicillinases and some cephalosporinases . More research is needed to fully understand how other environmental factors might influence the action of this compound.

Biochemical Analysis

Biochemical Properties

Cefcapene interacts with penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall . PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and reshaping the cell wall during growth and division . The interaction between this compound and PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity, leading to the weakening of the bacterial cell wall and causing cell lysis .

Cellular Effects

This compound’s effects on cells primarily involve its antibacterial activity. By interacting with PBPs and disrupting the bacterial cell wall, this compound causes bacterial cell lysis . This effect is broad-spectrum, impacting a variety of bacterial cells, including both Gram-positive and Gram-negative bacteria .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to PBPs on the bacterial cell wall . This binding inhibits the function of these enzymes, which play a crucial role in the synthesis and maintenance of the bacterial cell wall. The inhibition of PBPs disrupts the cross-linking of peptidoglycan chains, an essential component of the bacterial cell wall. This disruption weakens the cell wall, leading to cell lysis .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have a stability-indicating LC assay method for quantitative determination in the presence of degradation products formed during forced degradation studies

Subcellular Localization

Given its mechanism of action, it is likely to be localized at the bacterial cell wall where it interacts with PBPs .

Preparation Methods

The preparation of cefcapene pivoxil hydrochloride involves several synthetic steps. One method includes the following steps :

  • A compound is stirred and dissolved in pyridine, followed by the addition of methanesulfonyl chloride for reaction.
  • The resulting compound reacts with 7-ACA in the presence of proline and diisopropylamine.
  • The intermediate compound undergoes a reaction with potassium carbonate.
  • The next step involves a reaction with chlorosulfonyl isocyanate in the presence of diisopropylamine.
  • Finally, the compound reacts with iodomethyl pivalate in dimethylformamide (DMF) in the presence of potassium phosphate and copper acetate, followed by deprotection to obtain this compound pivoxil hydrochloride.

Chemical Reactions Analysis

Cefcapene undergoes various chemical reactions, including hydrolysis, oxidation, and thermal degradation . Common reagents and conditions used in these reactions include:

    Hydrolysis: In aqueous solutions, this compound is susceptible to hydrolysis, leading to the formation of degradation products.

    Oxidation: Oxidative conditions can cause the degradation of this compound, affecting its stability.

    Thermal Degradation: Exposure to high temperatures can result in the breakdown of this compound.

The major products formed from these reactions are degradation products that can affect the compound’s antibacterial activity .

Scientific Research Applications

Cefcapene has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . Some of its applications include:

    Chemistry: Used as a reference compound in stability-indicating high-performance liquid chromatography (HPLC) methods to study its degradation products.

    Biology: Investigated for its antibacterial activity against various bacterial strains, including Staphylococcus aureus.

    Medicine: Used in clinical studies to evaluate its efficacy and safety in treating bacterial infections.

    Industry: Employed in the development of new antibacterial agents and formulations.

Properties

IUPAC Name

(6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O6S2/c1-2-3-8(9-6-30-16(18)20-9)12(23)21-10-13(24)22-11(15(25)26)7(4-28-17(19)27)5-29-14(10)22/h3,6,10,14H,2,4-5H2,1H3,(H2,18,20)(H2,19,27)(H,21,23)(H,25,26)/b8-3-/t10-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJRIJDTIPFROI-NVKITGPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201027544
Record name Cefcapene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201027544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135889-00-8
Record name Cefcapene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135889-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefcapene [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135889008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefcapene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13461
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cefcapene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201027544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEFCAPENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D5D3422MW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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